Cas no 2034415-98-8 (11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene)
11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene Chemical and Physical Properties
Names and Identifiers
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- (5-fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
- 11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene
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- Inchi: 1S/C16H13FN2O/c17-11-7-10(8-18-9-11)16(20)19-14-5-6-15(19)13-4-2-1-3-12(13)14/h1-4,7-9,14-15H,5-6H2
- InChI Key: LPRKBBXPVFLZNY-UHFFFAOYSA-N
- SMILES: FC1=CN=CC(=C1)C(N1C2C3C=CC=CC=3C1CC2)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 382
- XLogP3: 2
- Topological Polar Surface Area: 33.2
11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6546-1007-2μmol |
11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene |
2034415-98-8 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1007-5μmol |
11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene |
2034415-98-8 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1007-10μmol |
11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene |
2034415-98-8 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1007-20μmol |
11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene |
2034415-98-8 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1007-1mg |
11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene |
2034415-98-8 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6546-1007-2mg |
11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene |
2034415-98-8 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1007-3mg |
11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene |
2034415-98-8 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1007-4mg |
11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene |
2034415-98-8 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6546-1007-5mg |
11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene |
2034415-98-8 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6546-1007-10mg |
11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene |
2034415-98-8 | 10mg |
$118.5 | 2023-09-08 |
11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene
Introduction to 11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene (CAS No. 2034415-98-8)
The compound 11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene, identified by its CAS number 2034415-98-8, represents a fascinating molecule in the realm of medicinal chemistry and pharmacological research. Its unique structural framework, characterized by a tricyclic system with an azacycloheptene core and a fluoropyridine moiety, positions it as a potential candidate for further exploration in drug discovery and therapeutic applications.
This introduction delves into the structural features, synthetic considerations, and emerging applications of this compound, highlighting its relevance in contemporary chemical biology and pharmaceutical research. The discussion is anchored in the latest advancements in the field, emphasizing the compound's potential as a scaffold for developing novel bioactive molecules.
The molecular structure of 11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene is notable for its complexity and diversity. The tricyclic backbone introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and selectivity when interacting with biological targets. Specifically, the presence of an azacycloheptene ring enhances the compound's ability to engage with protein receptors due to its conformational stability and aromatic-like properties.
Moreover, the 5-fluoropyridine-3-carbonyl substituent is a key feature that warrants attention. Fluorinated pyridine derivatives are widely recognized for their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets compared to their non-fluorinated counterparts. The carbonyl group further extends the compound's potential for functionalization, allowing for further derivatization and optimization of its pharmacological properties.
In recent years, there has been significant interest in tricyclic compounds as pharmacophores due to their ability to mimic natural product scaffolds and exhibit high binding affinity to biological targets. The 11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene structure aligns well with this trend, offering a promising platform for developing novel therapeutic agents.
The synthesis of this compound presents both challenges and opportunities. The tricyclic system requires precise control over reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules with greater efficiency and scalability. Techniques such as transition metal-catalyzed reactions and computational-assisted molecular design have played pivotal roles in facilitating the synthesis of this class of compounds.
One of the most compelling aspects of 11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene is its potential application in drug discovery programs targeting various diseases. The structural motifs present in this molecule suggest that it may interact with a wide range of biological targets, including enzymes and receptors involved in metabolic pathways, inflammation, and neurodegeneration.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry due to their ability to modulate pharmacokinetic properties and enhance drug efficacy. For instance, fluorinated analogs have been shown to improve oral bioavailability by reducing metabolic degradation and increasing passive diffusion across biological membranes. The 5-fluoropyridine-3-carbonyl moiety in this compound is expected to contribute similarly to its pharmacological profile.
The tricyclic core of 11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene also offers unique opportunities for molecular recognition events with biological targets. Tricyclic structures are known for their ability to adopt multiple conformations that can effectively fit into binding pockets of proteins or enzymes with high specificity and affinity. This conformational flexibility makes them attractive candidates for designing small-molecule inhibitors or agonists.
In conclusion, 11-(5-fluoropyridine-3-carbonyl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene (CAS No. 2034415-98-8) represents a structurally intriguing molecule with significant potential in pharmaceutical research and drug development。 Its unique combination of a tricyclic scaffold and fluorinated pyridine substituent positions it as a valuable scaffold for designing novel bioactive molecules。 Further exploration into its synthetic pathways, pharmacological properties, and potential therapeutic applications will undoubtedly contribute to advancements in medicinal chemistry。
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